molecular formula C6H8O8-2 B1245462 L-altrarate(2-)

L-altrarate(2-)

Cat. No. B1245462
M. Wt: 208.12 g/mol
InChI Key: DSLZVSRJTYRBFB-GJPGBQJBSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

L-altrarate(2-) is the L-enantiomer of altrarate(2-). It is a conjugate base of a L-altrarate(1-). It is an enantiomer of a D-altrarate(2-).

Scientific Research Applications

  • Biomedical Research and Drug Development :

    • The study of L-altrarate(2-) related compounds in biomedical research has shown potential in various areas. For instance, compounds such as caffeoyl-glucaric and p-coumaroyl-altraric acid derivatives have been isolated and studied for their biological activities. These compounds have demonstrated the ability to decrease the production of reactive oxygen species and moderate suppression of pro-inflammatory chemokines in human neutrophils (Dudek et al., 2017). Another example includes the isolation of caffeoyl-glucaric and -altraric acid derivatives from Galinsonga parviflora, showing inhibition of oxidative burst in human neutrophils (Dudek et al., 2016).
  • Enzyme Research and Analysis :

    • In the field of enzyme research, alanine aminotransferase (ALT) is a significant enzyme related to liver health and function. Studies have focused on developing ALT enzyme reactors for enzyme inhibitors screening, demonstrating the application of L-altrarate(2-) related compounds in the analysis of enzyme activity and inhibition. This research aids in the development of anti-liver drugs and the study of liver diseases (Feng et al., 2018).
  • Agricultural and Plant Research :

    • In the context of agricultural research, L-altrarate(2-) related compounds have been utilized in the study of plant genetics and disease resistance. For example, a leaf rust resistance gene in Swiss spelt wheat was mapped to a chromosome location near a marker co-segregating with L-altrarate(2-) related markers (Mohler et al., 2012).
  • Education and Learning Technology :

    • Interestingly, L-altrarate(2-) also finds its way into education and learning technology research. Studies have been conducted to evaluate the effectiveness of game-based learning platforms like KAHOOT! and the impact of instructional videos on student engagement. While these studies do not directly involve L-altrarate(2-) compounds, they are linked through the use of ALT as an acronym in the field of learning technology, highlighting the diverse contexts in which related terms can appear (Cameron & Bizo, 2019), (Liu & Elms, 2019).

properties

Product Name

L-altrarate(2-)

Molecular Formula

C6H8O8-2

Molecular Weight

208.12 g/mol

IUPAC Name

(2R,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate

InChI

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/p-2/t1-,2+,3-,4-/m1/s1

InChI Key

DSLZVSRJTYRBFB-GJPGBQJBSA-L

Isomeric SMILES

[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O

Canonical SMILES

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O

synonyms

L-talarate
talaric acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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